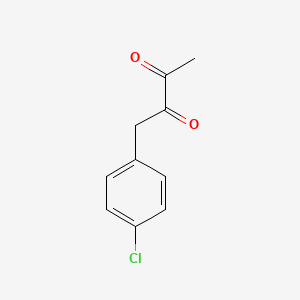

1-(4-Chlorophenyl)butane-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorophenyl)butane-2,3-dione is an organic compound with the molecular formula C10H9ClO2 It is a derivative of butanedione, where one of the phenyl groups is substituted with a chlorine atom at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)butane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by oxidation. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Oxidizing Agent: Potassium permanganate or hydrogen peroxide

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)butane-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the diketone to diols or alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products:

Oxidation: 4-chlorobenzoic acid

Reduction: 1-(4-chlorophenyl)butane-2,3-diol

Substitution: Various substituted phenyl derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(4-Chlorophenyl)butane-2,3-dione has shown promise in various biological studies:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, a study highlighted the synthesis of 4,4,4-trichloro-1-(4-chlorophenyl)butane-1,3-dione, which demonstrated both analgesic and antimicrobial activities, suggesting its potential use as a pharmaceutical agent .

- Anticonvulsant Properties : Some studies have investigated the anticonvulsant effects of related compounds. While specific data on this compound is limited, the structural similarities with other active compounds suggest potential for further exploration in this area.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry:

- Synthesis of Novel Compounds : It has been utilized in the synthesis of various derivatives through reactions such as the Stetter reaction and condensation reactions with aldehydes and other electrophiles. For instance, the use of this compound in synthesizing tetra-substituted thiazoles has been documented .

- Electrophilic Reactions : Its ability to act as an electrophile allows for the formation of covalent bonds with nucleophiles in biological systems. This reactivity is crucial for developing new drugs that target specific proteins or enzymes .

Material Science Applications

In addition to its biological applications, this compound is also explored for its potential in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its chlorinated structure may contribute to improved resistance against environmental degradation .

Case Studies

Here are notable case studies demonstrating the applications of this compound:

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)butane-2,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

- 1-(2-Chlorophenyl)butane-2,3-dione

- 1-(4-Fluorophenyl)butane-2,3-dione

- 1-(4-Bromophenyl)butane-2,3-dione

Comparison: 1-(4-Chlorophenyl)butane-2,3-dione is unique due to the position and nature of the chlorine substituent. Compared to its analogs with different halogen substituents, it may exhibit distinct reactivity and biological activity. The para position of the chlorine atom can influence the compound’s electronic properties and steric effects, making it a valuable compound for various applications.

Activité Biologique

1-(4-Chlorophenyl)butane-2,3-dione, also known as a chlorinated derivative of butane-2,3-dione, has garnered attention in recent years due to its diverse biological activities. This article explores its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C10H9ClO2

- CAS Number: 238083

The compound features a butanedione backbone with a para-chlorophenyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against:

- Salmonella typhi

- Bacillus subtilis

The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Notably:

- Acetylcholinesterase Inhibition: The compound shows promise as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's.

- Urease Inhibition: It demonstrated strong inhibitory effects on urease activity, which is significant in managing conditions related to urea metabolism .

These enzyme interactions suggest that the compound could be beneficial in pharmacological applications targeting neurological and metabolic disorders.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound. The findings revealed that modifications in the chlorophenyl group significantly influenced the antimicrobial potency. The study utilized both qualitative and quantitative methods to assess the compound's effectiveness against a panel of bacteria .

Enzyme Interaction Studies

Research involving molecular docking simulations indicated that this compound binds effectively to the active sites of target enzymes. This binding affinity was quantified using binding energy calculations, showing promising results for both acetylcholinesterase and urease .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activity:

| Compound Name | Antimicrobial Activity | Acetylcholinesterase Inhibition | Urease Inhibition |

|---|---|---|---|

| This compound | Strong | Moderate | Strong |

| 1-(3-Chlorophenyl)butane-2,3-dione | Moderate | Weak | Moderate |

| Butane-2,3-dione | Weak | None | Weak |

The data indicates that the para-chloro substitution enhances both antimicrobial and enzyme inhibition activities compared to other derivatives.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)butane-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)10(13)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSSOIKBWSJKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.